molecular formula C15H22N2O3 B240726 1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea

1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea

Cat. No. B240726
M. Wt: 278.35 g/mol
InChI Key: CAAHPLUGJRTJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CDU and is a member of the urea family of compounds. CDU has been studied for its ability to modulate various cellular signaling pathways, which has led to its investigation as a potential treatment for cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

CDU exerts its therapeutic effects by modulating various cellular signaling pathways. One of the primary pathways that CDU targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. CDU inhibits this pathway by binding to the ATP-binding pocket of the PI3K enzyme, which prevents its activation and downstream signaling. Additionally, CDU has been shown to inhibit the activity of mTOR, which is a downstream effector of the PI3K pathway.
Biochemical and Physiological Effects
CDU has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, CDU has been shown to induce apoptosis and inhibit cell growth and proliferation. Additionally, CDU has been shown to modulate various immune signaling pathways, which has led to its investigation as a potential treatment for inflammatory disorders. CDU has also been shown to have neuroprotective effects by modulating cellular signaling pathways involved in neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CDU for scientific research is its ability to modulate various cellular signaling pathways, which makes it a versatile compound for investigating various disease states. Additionally, CDU has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of CDU is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for scientific research involving CDU. One area of interest is the development of CDU derivatives with improved solubility and bioavailability. Additionally, further investigation into the mechanisms of action of CDU in various disease states could lead to the identification of new therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of CDU in humans, which could lead to its development as a new class of therapeutic agents.

Synthesis Methods

The synthesis of CDU involves the reaction of cyclohexyl isocyanate with 3,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction is typically carried out under an inert atmosphere and at elevated temperatures to promote the formation of the desired product. The resulting CDU is then purified by various methods, including recrystallization and chromatography, to obtain a high-purity compound suitable for scientific research.

Scientific Research Applications

CDU has been extensively studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research involves the use of CDU as a cancer treatment. CDU has been shown to inhibit the growth of cancer cells by modulating various cellular signaling pathways, including the PI3K/Akt/mTOR pathway. Additionally, CDU has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

Product Name

1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

1-cyclohexyl-3-(3,4-dimethoxyphenyl)urea

InChI

InChI=1S/C15H22N2O3/c1-19-13-9-8-12(10-14(13)20-2)17-15(18)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,18)

InChI Key

CAAHPLUGJRTJRJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)OC

Origin of Product

United States

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